molecular formula C19H11Cl4N3O B2681307 3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-41-7

3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2681307
CAS No.: 338774-41-7
M. Wt: 439.12
InChI Key: PCGYFJBNYXMFBX-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-pyridinone hybrid with a unique substitution pattern. Its structure features a benzimidazole core substituted with two chlorine atoms at positions 5 and 6, and a 2,6-dichlorobenzyl group at the N1 position of the benzimidazole. The pyridinone moiety is fused at the C2 position of the benzimidazole, forming a bicyclic system. Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX programs ) for precise characterization.

Properties

IUPAC Name

3-[5,6-dichloro-1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3O/c20-12-4-1-5-13(21)11(12)9-26-17-8-15(23)14(22)7-16(17)25-18(26)10-3-2-6-24-19(10)27/h1-8H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGYFJBNYXMFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride.

    Formation of Pyridinone Ring: The pyridinone ring can be formed by cyclization reactions involving appropriate precursors such as 2-pyridone derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce reduced benzimidazole derivatives.

Scientific Research Applications

3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Biology: It is used in biological assays to study its effects on various cellular processes and pathways.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and materials science research.

Mechanism of Action

The mechanism of action of 3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzimidazole-pyridinone derivatives, where structural variations in substituents significantly influence physicochemical and biological properties. Below is a detailed comparison with two analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight Key Features
3-[5,6-Dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (Target) 2,6-Dichloro Not specified Not specified High steric bulk, strong electron-withdrawing effects from Cl substituents
3-[5,6-Dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 4-Fluoro Not specified Not specified Moderate electronegativity, smaller substituent size compared to Cl
5-(1-Benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone Unsubstituted benzyl C₁₉H₁₃Cl₂N₃O 370.23 Minimal steric hindrance, no electron-withdrawing groups on benzyl

Key Observations

Substituent Effects: The 2,6-dichlorobenzyl group in the target compound introduces significant steric hindrance and electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets (e.g., enzymes or receptors). The unsubstituted benzyl derivative lacks halogen atoms, resulting in lower molecular polarity and weaker interactions with charged residues in target proteins.

Electronic Profile: Chlorine atoms (Cl) in the target compound increase electron-deficient character, favoring π-π stacking interactions with aromatic amino acids. Fluorine (F) in the 4-fluoro analog provides milder electronegativity, which may reduce off-target interactions.

Synthetic and Analytical Challenges :

  • The target compound’s multiple chlorine substituents complicate synthesis and purification. Crystallographic refinement tools like SHELXL are critical for resolving its 3D structure.
  • The unsubstituted benzyl analog has a simpler synthesis pathway, as reflected in its well-defined molecular formula (C₁₉H₁₃Cl₂N₃O) and molecular weight (370.23) .

Biological Activity

3-[5,6-Dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of multiple chlorine atoms in its structure may enhance its biological interactions and reactivity.

  • Molecular Formula : C19H11Cl4N3O
  • Molar Mass : 439.12 g/mol
  • CAS Number : 338774-14-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing chlorinated precursors and various coupling reactions to construct the benzimidazole and pyridinone moieties. The complexity of the synthesis reflects the intricate nature of the compound's structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including compounds similar to this compound. For instance:

  • In vitro Studies : Compounds exhibiting similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In one study, certain benzimidazole derivatives demonstrated up to 95% inhibition on MCF-7 cells compared to standard chemotherapeutics like cisplatin .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce oxidative stress in cancer cells, leading to apoptosis through increased ROS production .
  • Topoisomerase Inhibition : Some benzimidazole derivatives act as topoisomerase inhibitors, interfering with DNA replication in cancer cells .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
3-[5-Chloro-1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinoneC18H10Cl3N3OFewer chlorine substitutions
4-(4-chlorophenyl)-7-(trifluoromethyl)benzimidazoleC15H10ClF3N2Different halogenation pattern

This table illustrates how variations in halogenation and functional groups can influence biological activity.

Case Studies

While specific case studies directly involving this compound are scarce, related research indicates promising avenues for exploration. For example:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines, revealing that certain structural modifications significantly enhanced their efficacy .
  • Antimicrobial Efficacy : Another investigation focused on synthesizing new benzimidazole derivatives and evaluating their antimicrobial activity against clinical isolates. Results showed that some compounds displayed potent activity against resistant strains of bacteria .

Q & A

Q. What are the established synthetic routes for 3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

  • Key Steps :

Condensation of 5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-benzimidazole-2-amine with a pyridinone precursor under reflux in ethanol or DMF .

Use of Na₂S₂O₄ as a reducing agent to stabilize intermediates, followed by HCl-mediated cyclization .

  • Optimization Strategies :
  • Temperature control (80–100°C) to avoid side reactions.
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound .
  • Yield improvements (up to 65%) by adjusting stoichiometric ratios (1:1.2 for amine:pyridinone precursor) .

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

Methodological Answer:

  • Core Techniques :

X-ray crystallography for unambiguous confirmation of the benzimidazole-pyridinone fused ring system and substituent positions (e.g., dichlorobenzyl group at N1) .

Q. Spectroscopic Analysis :

  • ¹H/¹³C NMR to verify aromatic proton environments (e.g., δ 7.2–8.1 ppm for benzyl groups) .
  • IR Spectroscopy to confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H bending modes .
    • Validation : Cross-reference spectral data with structurally analogous compounds (e.g., 5,6-dichloro-benzimidazole derivatives) .

Q. What preliminary pharmacological screening approaches are recommended to assess bioactivity?

Methodological Answer:

  • In Vitro Assays :

Enzyme Inhibition : Screen against kinases (e.g., JAK2) using ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .

Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC values via broth microdilution) .

  • Dose-Response Curves : Use 3–5 logarithmic concentrations (1–100 μM) to establish potency trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of halogen substituents in bioactivity?

Methodological Answer:

  • Comparative Synthesis : Synthesize analogs with fluorine/bromine substitutions at the 5,6-dichloro positions .
  • Biological Testing : Compare IC₅₀ values across analogs to identify halogen-dependent activity (e.g., Cl vs. F in kinase inhibition) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess halogen bonding interactions with target enzymes .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Critical Analysis Framework :

Compare assay conditions (e.g., cell lines, incubation times) to identify variability sources .

Validate results via orthogonal methods (e.g., SPR for binding affinity if fluorescence assays show discrepancies) .

  • Meta-Analysis : Aggregate data from ≥3 independent studies to assess statistical significance of trends .

Q. What experimental designs are suitable for evaluating environmental fate and biodegradation pathways?

Methodological Answer:

  • Environmental Simulation :

Aqueous Stability : Incubate compound in pH 7.4 buffer at 25°C for 30 days, monitoring degradation via HPLC-MS .

Soil Microcosm Studies : Use OECD 307 guidelines to assess half-life under aerobic/anaerobic conditions .

  • Metabolite Identification : Employ high-resolution LC-QTOF-MS to detect hydroxylated or dechlorinated byproducts .

Q. How can analytical methods for quantifying this compound in biological matrices be validated?

Methodological Answer:

  • Validation Parameters :

Linearity : R² ≥ 0.99 over 1–100 ng/mL range (LC-MS/MS) .

Recovery : Spike plasma samples with known concentrations; recovery ≥85% .

  • Buffer Preparation : Use ammonium acetate (15.4 g/L, pH 6.5) for mobile phase optimization .

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